(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with aniline. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine group of aniline.
Industrial Production Methods
Industrial production of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Pyrrolidin-1-yl)benzyl)aniline
- N-(4-(Pyrrolidin-1-yl)phenyl)methanamine
- N-(4-(Pyrrolidin-1-yl)benzylidene)benzylamine
Uniqueness
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62473-20-5 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-phenyl-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2/c1-2-6-16(7-3-1)18-14-15-8-10-17(11-9-15)19-12-4-5-13-19/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
MJJOHRXMCGKBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.